![molecular formula C21H22N2O5 B2550995 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide CAS No. 850905-17-8](/img/structure/B2550995.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
One area of research has focused on the synthesis and evaluation of novel compounds for their antitumor properties. For instance, a study demonstrated the design, synthesis, and evaluation of a series of compounds showing significant broad-spectrum antitumor activity. These compounds were compared with positive controls and found to be more potent, indicating their potential as antitumor agents. Molecular docking studies further supported these findings by showing similar binding modes to known inhibitors, suggesting a mechanism through which these compounds could exert their effects (Ibrahim A. Al-Suwaidan et al., 2016).
Imaging Applications
Another study evaluated 18F-labeled PET ligands for their kinetics in the monkey brain and their imaging capabilities in infarcted rat brains. These compounds showed high uptake in TSPO-rich organs and increased binding in the ipsilateral side of infarcted rat brains, demonstrating their utility in imaging studies of TSPO expression. The kinetics observed in the monkey brain suggested these ligands' usefulness for imaging TSPO in primates, providing a tool for studying various neurological conditions (Joji Yui et al., 2010).
Antibacterial and Antifungal Agents
Research into novel quinazolinyl acetamides has shown promising antibacterial and antifungal activities. Synthesis of these derivatives involves sequencing reactions that yield compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs. These findings highlight the potential of such compounds as new antibacterial agents, addressing the need for new treatments due to rising antibiotic resistance (Manoj N. Bhoi et al., 2015).
Antimicrobial Activity
Compounds synthesized from 1,2,3,4-tetrahydroisoquinoline showed significant antimicrobial activity against a variety of bacteria, suggesting their potential as novel antimicrobial agents. This highlights the versatility of the chemical backbone in contributing to antimicrobial efficacy, providing a foundation for further development in this area (N. Rao et al., 2020).
Anti-inflammatory and Psychotropic Activities
New derivatives have been synthesized and shown to exhibit marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. These compounds have demonstrated the ability to initiate apoptosis in cancer cells and possess antimicrobial action. Such multifunctional properties underscore the potential of these compounds for therapeutic applications in treating various conditions (A. Zablotskaya et al., 2013).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-23-9-8-15-16(21(23)25)4-3-5-17(15)28-13-20(24)22-14-6-7-18-19(12-14)27-11-10-26-18/h3-7,12H,2,8-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJVTDVVQXQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331794 |
Source
|
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824206 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850905-17-8 |
Source
|
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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